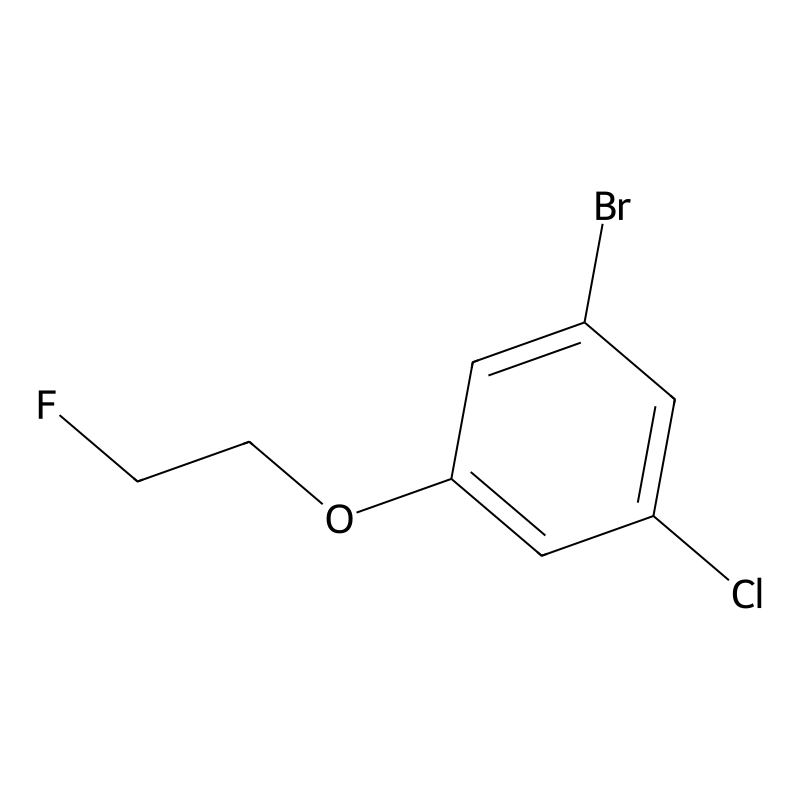

1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene is an organobenzene compound characterized by the presence of a bromine atom, a chlorine atom, and a 2-fluoroethoxy group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 253.52 g/mol. The compound features a complex structure that allows for various chemical transformations, making it useful in organic synthesis and medicinal chemistry.

- Nucleophilic substitution reactions: The bromine and chlorine atoms can be replaced by nucleophiles, leading to the formation of various derivatives.

- Cross-coupling reactions: This compound can serve as a substrate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl groups via Suzuki or Heck reactions.

- Electrophilic aromatic substitution: The electron-withdrawing nature of the halogens can influence the reactivity of the benzene ring towards electrophiles.

Research on the biological activity of 1-bromo-3-chloro-5-(2-fluoroethoxy)benzene is limited, but compounds with similar structures often exhibit significant pharmacological properties. Organobenzenes with halogen substituents are known for their potential antimicrobial and anticancer activities. Further studies are needed to elucidate the specific biological effects of this compound.

Several synthetic routes can be employed to produce 1-bromo-3-chloro-5-(2-fluoroethoxy)benzene:

- Direct halogenation: Starting from 5-(2-fluoroethoxy)phenol, bromination and chlorination can be performed sequentially.

- Substitution reactions: Using 1-bromo-3-chloro-5-fluorobenzene as a precursor, nucleophilic substitution with appropriate reagents can yield the desired compound.

- Cross-coupling methods: Utilizing aryl halides in conjunction with arylboronic acids through palladium-catalyzed reactions to introduce various substituents.

1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene finds applications in various fields:

- Organic synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Pharmaceuticals: Potential use in drug development due to its unique structural features that may interact with biological targets.

- Material science: Utilized in the development of functional materials, including polymers and liquid crystals.

Interaction studies involving 1-bromo-3-chloro-5-(2-fluoroethoxy)benzene typically focus on its reactivity with biological macromolecules or other small molecules. Preliminary studies suggest that its halogen substituents may influence binding affinity and selectivity towards certain receptors or enzymes, although detailed interaction profiles remain to be fully characterized.

Several compounds share structural similarities with 1-bromo-3-chloro-5-(2-fluoroethoxy)benzene, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-3-chloro-5-fluorobenzene | C_6H_3BrClF | Contains fluorine instead of ethoxy group |

| 1-Bromo-3-chloro-5-methoxybenzene | C_7H_6BrClO | Has a methoxy group instead of fluoroethoxy |

| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | C_7H_3BrClF_3 | Features trifluoromethyl group enhancing lipophilicity |

| 1-Bromo-4-chloro-2-fluorobenzene | C_6H_4BrClF | Different positioning of halogens |

Uniqueness

The uniqueness of 1-bromo-3-chloro-5-(2-fluoroethoxy)benzene lies in its specific combination of halogen and ether functionalities, which may provide distinct reactivity patterns and biological interactions compared to other similar compounds. Its potential applications in medicinal chemistry and material science further highlight its significance in research and industry.